![molecular formula C23H27N3O4S B2445346 N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797026-86-8](/img/structure/B2445346.png)
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action related to this compound.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrroloquinoline core with a sulfonamide group and a methoxypiperidine moiety. The synthesis typically involves multi-step organic reactions that allow for the formation of the desired functional groups while maintaining structural integrity.
Synthetic Pathway
The synthesis involves the following key steps:
- Formation of the Pyrroloquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonamide Group : This step typically employs sulfonyl chlorides to introduce the sulfonamide functionality.
- Incorporation of the Methoxypiperidine Moiety : This is usually done via nucleophilic substitution reactions.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have indicated that compounds similar to this compound exhibit potent inhibitory activity against FGFRs. FGFRs are critical in various signaling pathways associated with tumor growth and metastasis.
Table 1: Biological Activity Against FGFRs
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
---|---|---|---|---|
4h | 7 | 9 | 25 | 712 |
This data suggests that the compound has a promising profile for further development as an anticancer agent targeting FGFR-related pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cell lines. Specifically, it was observed that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis .
Case Study: Breast Cancer Cell Line
In a controlled study using the 4T1 breast cancer cell line:
- Cell Proliferation : A dose-dependent decrease in cell viability was noted.
- Apoptosis Induction : Markers such as cleaved caspase-3 were significantly elevated after treatment.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to FGFRs : The compound competes with natural ligands for binding to FGFRs, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation.
- Induction of Apoptosis : By activating apoptotic pathways through caspase activation and mitochondrial dysfunction.
Eigenschaften
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-30-20-9-11-25(12-10-20)19-5-3-18(4-6-19)24-31(28,29)21-14-16-2-7-22(27)26-13-8-17(15-21)23(16)26/h3-6,14-15,20,24H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAHUHYHXLTSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.